![molecular formula C14H13N3 B13871002 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is a compound that features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the desired positions.
Preparation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine, used in various chemical and biological applications.
7-Azaindole: Another compound with a similar bicyclic structure, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the phenylmethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and drugs .
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-3-5-11(6-4-10)13-8-12-2-1-7-16-14(12)17-13/h1-8H,9,15H2,(H,16,17) |
Clé InChI |
NUUYAANXMBNNNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
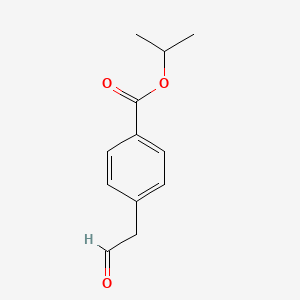

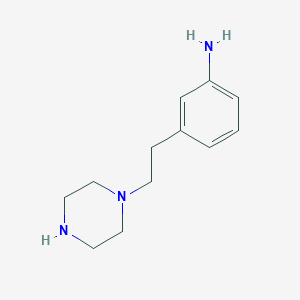
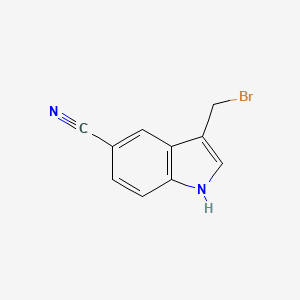


![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
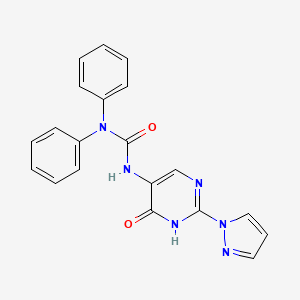
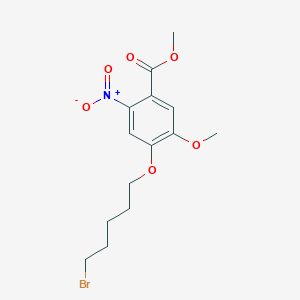
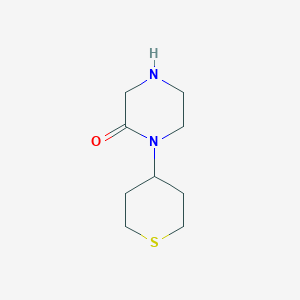
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
